N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide
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Overview
Description
N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide is an organic compound characterized by its complex structure, which includes both nitro and phenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide typically involves a multi-step process:
Nitration: The starting material, 4-methylphenol, undergoes nitration to introduce the nitro group, forming 4-methyl-2-nitrophenol.
Etherification: The nitrophenol is then reacted with 4-bromobutanol in the presence of a base such as potassium carbonate to form 4-(4-methyl-2-nitrophenoxy)butanol.
Amidation: Finally, the butanol derivative is converted to the butanamide through a reaction with an appropriate amine, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification steps, and large-scale coupling reactions for the amidation step, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide can be reduced to an amine using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly under basic conditions, where the phenoxide ion acts as a leaving group.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), iron powder, hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products
Reduction: N-(4-methyl-2-aminophenyl)-4-(4-methylphenoxy)butanamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide is used as a precursor for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. The nitro and amide groups are known to interact with biological targets, potentially leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for creating polymers with specific properties.
Mechanism of Action
The mechanism by which N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide exerts its effects depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amide bond provides stability and specificity in binding to proteins or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-4-(4-methylphenoxy)butanamide: Similar structure but lacks the methyl group on the nitrophenyl ring.
N-(4-methylphenyl)-4-(4-methylphenoxy)butanamide: Similar structure but lacks the nitro group.
Uniqueness
N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-4-(4-methylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-13-5-8-15(9-6-13)24-11-3-4-18(21)19-16-10-7-14(2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAAYEGQOYENCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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